Fmoc-N-Me-Ser(tBu)-OH

Catalog No.
S726417
CAS No.
197632-77-2
M.F
C23H27NO5
M. Wt
397.48 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-N-Me-Ser(tBu)-OH

CAS Number

197632-77-2

Product Name

Fmoc-N-Me-Ser(tBu)-OH

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid

Molecular Formula

C23H27NO5

Molecular Weight

397.48 g/mole

InChI

InChI=1S/C23H27NO5/c1-23(2,3)29-14-20(21(25)26)24(4)22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,25,26)/t20-/m0/s1

InChI Key

PQSAXALAXPNFMG-FQEVSTJZSA-N

SMILES

CC(C)(C)OCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

197632-77-2;Fmoc-N-Me-Ser(tBu)-OH;N-Fmoc-N-Methyl-O-tert-butyl-L-serine;MFCD02094430;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tert-butoxy)propanoicacid;PubChem19046;TMA040;SCHEMBL15083399;CTK3J1822;MolPort-006-701-287;Fmoc-N-methyl-O-t-butyl-L-serine;ZINC2389703;ANW-74596;CF-496;Fmoc-N-methyl-O-tert-butyl-L-serine;AKOS015837171;AKOS015908481;AM84674;AN-7893;CS13894;MP-0545;RTR-009167;AJ-35605;AK-41517;SC-24299

Canonical SMILES

CC(C)(C)OCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Fmoc-N-Me-Ser(tBu)-OH, also known as Fmoc-N-alpha-methyl-O-tert-butyl-L-serine, is a key building block used in solid-phase peptide synthesis (SPPS) []. SPPS is a powerful technique for creating peptides, which are chains of amino acids that play crucial roles in biological processes.

Function in Peptide Synthesis

Fmoc-N-Me-Ser(tBu)-OH incorporates a modified serine amino acid into the peptide chain. The Fmoc group (Fluorenylmethoxycarbonyl) acts as a temporary protecting group for the amino terminus of the amino acid, allowing for the stepwise addition of other amino acids in a controlled manner []. The tert-butyl (tBu) group protects the hydroxyl side chain of the serine residue, ensuring proper peptide bond formation.

The N-methyl modification on the serine residue introduces a methyl group to the side chain, altering the chemical properties of the resulting peptide. This modification can be used to:

  • Increase stability: The methyl group can improve the peptide's resistance to enzymatic degradation [].
  • Modulate bioactivity: Replacing the hydroxyl group with a methyl group can affect the peptide's interaction with other molecules, potentially leading to altered biological activity [].

Applications

Fmoc-N-Me-Ser(tBu)-OH is valuable for synthesizing various peptides, including:

  • Peptide therapeutics: Methylated peptides can have enhanced stability and improved pharmacokinetic properties, making them more suitable for drug development [].
  • Enzyme inhibitors: Introducing a methyl group can disrupt the binding between an enzyme and its substrate, potentially leading to the development of new enzyme inhibitors [].
  • Peptidomimetics: By mimicking the structure of natural peptides, Fmoc-N-Me-Ser(tBu)-OH can be used to create novel molecules with desired biological properties [].

Fmoc-N-Me-Ser(tBu)-OH, also known as Fmoc-N-α-methyl-O-t-butyl-L-serine, is a derivative of the amino acid L-serine. It is a key building block used in solid-phase peptide synthesis (SPPS) []. SPPS is a powerful technique for creating peptides and proteins in a controlled and efficient manner. Fmoc-N-Me-Ser(tBu)-OH plays a crucial role in this process by incorporating a modified serine unit with a methyl group attached to the nitrogen atom (N-methylation) and a tert-butyl (tBu) protecting group on the hydroxyl group (OH) [].


Molecular Structure Analysis

Fmoc-N-Me-Ser(tBu)-OH has a complex molecular structure with several key features:

  • Fmoc Protecting Group (Fluorenylmethoxycarbonyl): The Fmoc group attached at the N-terminus serves as a protecting group during peptide synthesis. It ensures that only the desired amino acid reacts in each step of the chain building process [].
  • N-Methylation: The presence of a methyl group on the nitrogen atom of the serine unit modifies the chemical properties of the amino acid. This modification can influence the biological activity or stability of the resulting peptide.
  • tBu Protecting Group (tert-Butyl): The tBu group protects the hydroxyl side chain of the serine residue. This prevents unwanted side reactions during peptide synthesis and allows for selective deprotection later [].
  • L-configuration: The serine unit in this molecule possesses the L-stereochemistry, which is essential for its biological function when incorporated into peptides.

Chemical Reactions Analysis

  • Coupling Reaction: During SPPS, Fmoc-N-Me-Ser(tBu)-OH reacts with a growing peptide chain on a solid support. The Fmoc group of the incoming amino acid is cleaved, forming a peptide bond with the free amino group of the peptide on the support []. This reaction is often mediated by coupling reagents to activate the incoming amino acid.
  • Deprotection Reactions: After chain assembly, the Fmoc and tBu protecting groups are removed selectively. The Fmoc group is typically cleaved with mild acidic conditions, while the tBu group requires stronger acid treatment [].

Physical And Chemical Properties Analysis

  • Melting Point: 213-218 °C [].
  • Appearance: Powder or crystals [].
  • Solubility: Soluble in organic solvents commonly used in peptide synthesis, such as dichloromethane and dimethylformamide (DMF) [].
  • Storage: Recommended storage temperature is 2-8 °C [].

While specific data on the toxicity of Fmoc-N-Me-Ser(tBu)-OH is limited, it is generally recommended to handle chemicals used in peptide synthesis with caution. Some potential hazards include:

  • Skin and eye irritation: Organic solvents used in peptide synthesis can cause irritation. Proper personal protective equipment (PPE) like gloves and eye protection is crucial.
  • Dust inhalation: Inhalation of the powder form of the compound should be avoided.

XLogP3

3.7

Wikipedia

N-Fmoc-N-Methyl-O-tert-butyl-L-serine

Dates

Modify: 2023-08-15

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